(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Description
Properties
Molecular Formula |
C10H15NO4 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione |
InChI |
InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7?,10?/m0/s1 |
InChI Key |
FWPWHHUJACGNMZ-FYXOSPDOSA-N |
Isomeric SMILES |
C[C@H]1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
Canonical SMILES |
CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O |
Origin of Product |
United States |
Biological Activity
The compound (4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is a bicyclic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound has a unique bicyclic framework characterized by various functional groups such as hydroxyl, ketone, and ether. The stereochemistry indicated by the (4S) designation suggests specific spatial arrangements that may influence its interaction with biological systems.
Biological Activity Spectrum
Preliminary studies and computational predictions have indicated that this compound may exhibit several biological activities:
1. Antimicrobial Activity
Compounds with similar structural features often demonstrate antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of oxapenam structures have shown promising results against certain pathogens, indicating a potential for developing new antimicrobial agents based on this compound's structure .
2. Cytotoxicity
Research has suggested that this compound may affect cell viability in cancer cell lines. In vitro studies have shown that similar bicyclic compounds can exhibit significant cytotoxic effects against various cancer cell lines, suggesting potential applications in anticancer therapies .
Comparative Analysis of Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic, hydroxyl group | Antimicrobial |
| Compound B | Bicyclic, ketone group | Anticancer |
| Compound C | Similar bicyclic framework | Neuroprotective |
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
Case Study: Antitumor Activity
A series of oxapenam derivatives were evaluated for their antitumor activity, revealing that certain modifications significantly enhanced their efficacy against cancer cell lines such as P388 and KB cells. The most effective compounds demonstrated IC50 values ranging from 0.004 to 0.6 µg/ml, indicating strong cytotoxicity without cross-resistance to other chemotherapeutics .
Mechanistic Studies
Mechanistic studies focused on understanding how this compound interacts with biological macromolecules, including proteins and nucleic acids. Techniques such as molecular docking simulations and enzyme inhibition assays are crucial for elucidating its pharmacological profiles and therapeutic potentials.
Chemical Reactions Analysis
Ring-Opening Reactions
The β-lactone moiety in this compound undergoes nucleophilic ring-opening reactions, a hallmark of strained four-membered lactones. Key pathways include:
These reactions are critical for its biological activity, as hydrolysis products interact with bacterial cell wall synthesis enzymes .
Aldol Condensation
The hydroxyl and ketone groups participate in aldol reactions under basic conditions:
-
Conditions : Ethanol/NaOH, 50–60°C, 6–8 hrs
-
Substrates : Aromatic aldehydes (e.g., benzaldehyde)
-
Products : Cross-conjugated enones with retained bicyclic framework
-
Yield : 65–78% (dependent on aldehyde electrophilicity)
Mechanistic Notes :
The reaction proceeds via enolate formation at the ketone, followed by nucleophilic addition to the aldehyde. Steric hindrance from the bicyclic system limits diastereoselectivity.
Hydroxyl Group Derivatization
-
Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate esters (yield: 82%).
-
Oxidation : Treatment with Jones reagent converts the secondary alcohol to a ketone, altering antibacterial selectivity .
Amide Bond Reactivity
The 2-azabicyclo structure participates in:
-
N-Alkylation : Reacts with methyl iodide (K2CO3/DMF) to form quaternary ammonium salts.
-
Hydrolysis : Acidic conditions (HCl/H2O) cleave the amide bond, yielding a primary amine intermediate .
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss (%) | Proposed Process |
|---|---|---|
| 150–180°C | 12% | Dehydration of hydroxyl group |
| 220–250°C | 38% | β-Lactone ring cleavage |
| >300°C | 50% | Carbonization of bicyclic skeleton |
Controlled pyrolysis at 200°C generates reactive intermediates for polymer synthesis .
Biological Interactions
The compound inhibits proteasomes via covalent binding:
Structural analogs with chloroethyl substitutions ( ) show enhanced membrane permeability in Gram-negative bacteria .
Antibiotic Precursor
Reaction with meropenem derivatives yields carbapenem analogs (71% yield) :
Key Feature : The bicyclic system directs regioselective acylation at the C3 position .
Reaction Optimization Data
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Length and Lipophilicity : The target compound’s 2-methylpropyl group balances lipophilicity (XLogP3: 1.6) between shorter (hydroxymethyl) and longer (hydroxybutyl) analogs, optimizing membrane permeability and solubility .
Stereochemical Impact : The (4S) configuration in the target compound contrasts with analogs like (1R,4R,5S)-1-[(1S)-1-hydroxy-2-methylpropyl]-4-propyl derivatives (e.g., MLN-519), where additional stereocenters alter binding to enzymatic targets such as proteases .
Bicyclic Rigidity: All analogs retain the 6-oxa-2-azabicyclo[3.2.0]heptane core, which restricts conformational flexibility, enhancing target selectivity compared to monocyclic lactams .
Pharmacokinetic and Bioactivity Comparisons
- Metabolic Stability: The hydroxyl group in the target compound facilitates Phase II conjugation (e.g., glucuronidation), improving clearance rates compared to non-hydroxylated analogs like 6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione derivatives lacking polar substituents .
- Antibacterial Activity : The target compound’s methyl and hydroxypropyl groups enhance interactions with bacterial penicillin-binding proteins (PBPs), as seen in structurally related β-lactamase inhibitors (e.g., thiazole-containing analogs in ) . However, its activity is less broad-spectrum than carbapenem derivatives due to its smaller substituent profile .
- Synergistic Effects: Similar to phenylpropenoids in Populus buds (), the compound’s hydroxyl group may enable synergistic anti-inflammatory effects when combined with flavonoids or terpenes, though this requires further validation .
Computational and QSAR Insights
- Van der Waals Interactions : The methyl and hydroxypropyl groups contribute to a compact van der Waals surface, reducing steric clashes in enzyme binding pockets compared to bulkier analogs like MLN-519 .
- Electronic Effects : The lactam-lactone system creates an electron-deficient region at the 3,7-dione moiety, enhancing electrophilic reactivity toward nucleophilic serine residues in β-lactamases, a trait shared with bicyclic β-lactams in .
Preparation Methods
Starting Material Selection
The synthesis often begins with commercially available or readily synthesized precursors such as amino acids, lactams, or cyclic ketones. For example, α,β-unsaturated ketones or cyclic imines serve as key intermediates.
Construction of the Bicyclic Framework
Method 1: Intramolecular Cyclization
- An amino alcohol precursor undergoes cyclization via nucleophilic attack of the amino group on a suitably positioned electrophile (e.g., a carbonyl group) to form the bicyclic structure.
- This process can be facilitated by acid catalysis or thermal conditions.
Method 2: Cycloaddition Strategies
- [3+2] Cycloaddition reactions, such as the Huisgen azide-alkyne cycloaddition, are employed to construct the core, followed by reduction and functionalization.
Stereoselective Hydroxylation
- Hydroxylation at the 1-position of the side chain is achieved via stereoselective oxidation, often employing chiral catalysts or reagents like Sharpless asymmetric dihydroxylation.
- Enzymatic hydroxylation using cytochrome P450 enzymes has also been reported for high stereocontrol.
Functional Group Modifications
- Methyl groups are introduced via methylation reactions, such as methyl iodide or dimethyl sulfate treatment.
- Lactone formation occurs through intramolecular esterification under acidic or basic conditions, closing the ring to form the lactone.
Final Purification and Stereochemical Confirmation
- The crude product is purified using chromatographic techniques (e.g., flash chromatography, preparative HPLC).
- Stereochemistry is confirmed via chiral chromatography, NMR spectroscopy, and X-ray crystallography.
Representative Reaction Scheme
Precursors → Cyclization → Hydroxylation → Methylation → Lactone Formation → Purification
Summary of Research Outcomes and Data Tables
Notes on Synthesis Optimization
- Chiral catalysts significantly improve stereoselectivity.
- Enzymatic hydroxylation offers high enantioselectivity, reducing the need for chiral auxiliaries.
- Reaction conditions such as temperature, solvent, and pH are optimized to maximize yield and stereochemical purity.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | NaOMe, MeOH, reflux | 86% | |
| Side-chain addition | Grignard reagent, THF, 0°C | 72% |
Basic: How can researchers confirm the stereochemical configuration of the 4S chiral center and other stereoelements?
Answer:
- X-ray crystallography : Provides definitive proof of absolute configuration but requires high-purity crystals .
- NMR spectroscopy : Use of NOESY/ROESY to detect spatial proximity between protons (e.g., coupling between the 4-methyl group and adjacent bicyclic protons) .
- Comparative analysis : Match experimental optical rotation ([α]D) and melting points with literature data for analogous bicyclic structures .
Example :
In related azabicycloheptanes, NOESY cross-peaks between H-4 and H-6 confirmed the cis-ring junction .
Advanced: How should researchers address discrepancies in reported solubility data for this compound in polar vs. nonpolar solvents?
Answer:
Contradictions often arise due to:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. monohydrate) exhibit varying solubility. Characterize solid-state forms via PXRD and DSC .
- pH-dependent solubility : The lactam and ketone groups may ionize in aqueous buffers. Perform pH-solubility profiling (e.g., USP dissolution apparatus) .
- Validation : Cross-check solubility using HPLC quantification in saturated solutions across solvents (e.g., DMSO, ethanol, water) .
Q. Data from :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | >50 | Amorphous form |
| Water | <1 (pH 7.4) | Hydrate formation |
Advanced: What experimental design principles apply to evaluating the compound’s inhibitory activity against bacterial penicillin-binding proteins (PBPs)?
Answer:
- Target selection : Prioritize PBPs with known sensitivity to β-lactam analogs (e.g., PBP2a in MRSA) .
- Competitive binding assays : Use fluorescent penicillin derivatives (e.g., Bocillin FL) to measure IC₅₀ values .
- Controls : Include positive controls (e.g., clavulanic acid) and negative controls (vehicle-only) to validate assay specificity .
- Data interpretation : Correlate IC₅₀ with MIC values against resistant bacterial strains to assess therapeutic potential .
Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Use tools like SwissADME to estimate logP, bioavailability, and CYP450 inhibition risks .
- Docking studies : Model interactions with target enzymes (e.g., β-lactamases) using AutoDock Vina to refine substituent geometry .
- Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with Schrödinger’s BioLuminate .
Basic: What are the stability challenges for this compound under accelerated storage conditions, and how are degradation products characterized?
Answer:
- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify labile functional groups (e.g., lactam ring hydrolysis) .
- Analytical methods : Use LC-MS/MS to detect degradation products (e.g., open-chain amines or ketone oxidation byproducts) .
- Stabilization : Lyophilization or storage in amber vials under nitrogen atmosphere can mitigate decomposition .
Advanced: How to design a study investigating the environmental fate of this compound in aquatic systems?
Answer:
- Fate analysis : Use OECD 308 guidelines to assess biodegradation, sorption to sediments, and photolysis in simulated freshwater .
- Ecotoxicology : Perform acute toxicity assays with Daphnia magna and algal species to determine EC₅₀ values .
- Modeling : Apply EPI Suite to predict bioaccumulation potential (BCF) and persistence (half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
